molecular formula C21H18N4S B3623197 3-[5-(benzylthio)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine

3-[5-(benzylthio)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine

Cat. No.: B3623197
M. Wt: 358.5 g/mol
InChI Key: GABIJYFAZFUFLU-UHFFFAOYSA-N
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Description

The compound “3-[5-(benzylthio)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine” belongs to a class of organic compounds known as triazoles . Triazoles are aromatic compounds containing a 1,2,4-triazole ring. The 1,2,4-triazole ring is a five-membered aromatic heterocycle made up of two carbon atoms and three nitrogen atoms .


Molecular Structure Analysis

The molecular structure of similar compounds shows that they have a linear formula of C22H18ClN3S or C20H15BrN4S , but the specific structure for “this compound” is not available in the sources I found.


Physical and Chemical Properties Analysis

The physical and chemical properties of a compound depend on its specific structure. For similar compounds, the molecular weight is around 391.926 or 423.337 , but the specific physical and chemical properties for “this compound” are not available in the sources I found.

Mechanism of Action

The mechanism of action of triazole compounds can vary widely depending on their specific structure and the biological system in which they are acting. Some triazole compounds have been found to have antiangiogenic effects , but the specific mechanism of action for “3-[5-(benzylthio)-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl]pyridine” is not available in the sources I found.

Properties

IUPAC Name

3-[5-benzylsulfanyl-4-(2-methylphenyl)-1,2,4-triazol-3-yl]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4S/c1-16-8-5-6-12-19(16)25-20(18-11-7-13-22-14-18)23-24-21(25)26-15-17-9-3-2-4-10-17/h2-14H,15H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GABIJYFAZFUFLU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C(=NN=C2SCC3=CC=CC=C3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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